N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide
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Overview
Description
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide is a synthetic organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a valuable target for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide typically involves the condensation of 3-benzoyl chromones with benzamidines. This reaction proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement, resulting in the formation of the desired chromeno-pyrimidine scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide: This compound shares a similar chromeno-pyrimidine scaffold but has a nitro group instead of a fluorine atom.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrimidine ring and exhibit similar biological activities, such as CDK2 inhibition.
Uniqueness: N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can enhance its biological activity and selectivity. The fluorine atom can influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to penetrate cell membranes.
Properties
IUPAC Name |
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c19-14-7-3-1-5-12(14)17(23)22-18-20-9-11-10-24-15-8-4-2-6-13(15)16(11)21-18/h1-9H,10H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRCLPFWQGCDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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